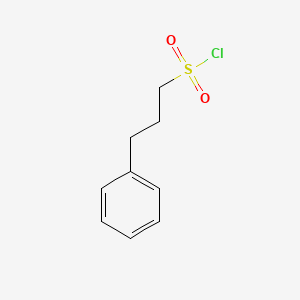

3-Phenylpropane-1-sulfonyl chloride

Descripción

Contextualizing Sulfonyl Chlorides as Pivotal Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl functional group attached to a chlorine atom. They are highly reactive electrophiles, a property that has established them as indispensable tools for organic chemists. Their primary utility lies in their ability to react with a variety of nucleophiles to form stable sulfonamides and sulfonate esters, which are functional groups present in numerous biologically active compounds and materials. scilit.com

Historical Trajectory and Evolution of Sulfonyl Chloride Chemistry

The chemistry of sulfonyl chlorides has a rich history, with early examples of their application in sulfonamide synthesis dating back to the early 20th century. One of the foundational reactions in this field is the chlorosulfonation of aromatic compounds, a method that has been used to prepare arylsulfonyl chlorides for over a century. wikipedia.org For instance, the reaction of benzene with chlorosulfuric acid yields benzenesulfonyl chloride, a widely used reagent. wikipedia.org

Initially, the synthesis of sulfonyl chlorides often involved harsh reagents and conditions. However, the field has evolved significantly, with the development of milder and more selective methods. organic-chemistry.org Modern approaches focus on improving functional group tolerance, efficiency, and environmental friendliness. organic-chemistry.org For example, Sandmeyer-type reactions, which convert aryldiazonium salts to sulfonyl chlorides using sulfur dioxide and a copper catalyst, have been refined to improve yields and substrate scope. acs.org The evolution of synthetic methods has broadened the accessibility and variety of sulfonyl chlorides available to chemists, facilitating their use in increasingly complex synthetic endeavors.

Strategic Importance in Modern Organic Transformations

The strategic importance of sulfonyl chlorides in modern organic chemistry cannot be overstated. They are key building blocks in the synthesis of sulfonamides, a class of compounds with a vast range of pharmaceutical applications, including antibacterial, and antihypertensive medications. fiveable.melibretexts.org The sulfonamide linkage is a critical pharmacophore in many drugs, and its formation via the reaction of a sulfonyl chloride with an amine is a fundamental transformation in medicinal chemistry. dntb.gov.ua

Beyond pharmaceuticals, sulfonyl chlorides are used to synthesize sulfonate esters. eurjchem.com These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates for a variety of organic transformations. wikipedia.org The versatility of sulfonyl chlorides also extends to their use in the synthesis of sulfones and as protecting groups for amines. fiveable.meyoutube.com The ability to introduce the sulfonyl group into a molecule and then further manipulate it highlights the strategic value of sulfonyl chlorides as versatile synthetic intermediates.

Defining the Structural and Functional Significance of 3-Phenylpropane-1-sulfonyl chloride

This compound is an aliphatic sulfonyl chloride that also contains an aromatic phenyl group. This combination of structural features gives it a unique profile of reactivity and potential applications.

Elucidation of its Molecular Architecture

The molecular architecture of this compound, like other sulfonyl halides, is characterized by a tetrahedral sulfur center. wikipedia.org The sulfur atom is bonded to two oxygen atoms, a chlorine atom, and a carbon atom of the propyl chain.

Table 1: Key Structural and Chemical Information for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 63014-04-0 |

| Molecular Formula | C₉H₁₁ClO₂S |

| Molecular Weight | 218.7 g/mol |

Data sourced from public chemical databases.

Reactivity Profile as a Key Electrophile

The primary reactivity of this compound stems from the electrophilic nature of the sulfur atom. fiveable.me The two electronegative oxygen atoms and the chlorine atom withdraw electron density from the sulfur, making it highly susceptible to attack by nucleophiles. The chloride ion is a good leaving group, facilitating nucleophilic substitution at the sulfur center. fiveable.me

The general reaction mechanism involves the attack of a nucleophile (Nu⁻) on the sulfur atom, leading to the displacement of the chloride ion.

General Reaction Scheme: R-SO₂Cl + Nu⁻ → R-SO₂-Nu + Cl⁻

Key reactions involving this compound as an electrophile include:

Formation of Sulfonamides: Reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides. This is a highly reliable and widely used method for creating the sulfonamide linkage. wikipedia.orgnih.gov

Formation of Sulfonate Esters: Reaction with alcohols in the presence of a non-nucleophilic base (to neutralize the HCl byproduct) produces sulfonate esters. eurjchem.comorganic-chemistry.org

The reactivity of sulfonyl chlorides can be influenced by the nature of the R-group. In the case of this compound, the phenylpropyl group is primarily an alkyl substituent from the perspective of the sulfonyl chloride group, and thus it behaves as a typical alkanesulfonyl chloride. The mechanism of these substitution reactions is generally considered to be a concerted Sₙ2-type process at the sulfur atom. nih.gov

Table 2: Products from Reactions of this compound with Nucleophiles

| Nucleophile | Product Class | General Structure |

| Amine (R'R''NH) | Sulfonamide | C₆H₅(CH₂)₃SO₂NR'R'' |

| Alcohol (R'OH) | Sulfonate Ester | C₆H₅(CH₂)₃SO₂OR' |

This predictable and high-yielding reactivity makes this compound a valuable tool for introducing the 3-phenylpropanesulfonyl moiety into a variety of molecular scaffolds, enabling the synthesis of new compounds with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-phenylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWPDKKXSBXWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503087 | |

| Record name | 3-Phenylpropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63014-04-0 | |

| Record name | 3-Phenylpropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Approaches to the Synthesis of 3 Phenylpropane 1 Sulfonyl Chloride

Conventional Synthetic Pathways

Conventional methods for synthesizing sulfonyl chlorides, including 3-phenylpropane-1-sulfonyl chloride, have been well-established in organic chemistry. These pathways typically involve the transformation of precursor molecules containing either an alcohol, a sulfur-containing group, or a sulfonic acid moiety.

A direct approach to the synthesis of this compound involves the reaction of a precursor alcohol, such as 3-phenylpropanol, with chlorosulfonic acid. This reaction is a type of sulfonation where the hydroxyl group of the alcohol is replaced by a sulfonyl chloride group.

The reaction with chlorosulfonic acid can be vigorous and needs to be controlled, often by maintaining a low temperature. The process involves the formation of an intermediate alkyl chlorosulfate, which then rearranges or reacts further to yield the desired sulfonyl chloride. While effective, this method can sometimes be complicated by the formation of byproducts and the corrosive nature of chlorosulfonic acid rsc.orggoogle.comgoogle.comresearchgate.netstackexchange.com.

Table 1: Synthesis via Sulfonation of Alcohols

| Precursor | Reagent | Key Conditions | Product |

|---|

Oxidative chlorosulfonation represents a versatile and widely used strategy for the preparation of sulfonyl chlorides from various sulfur-containing starting materials acsgcipr.org. This approach involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom to form the sulfonyl chloride group.

A common and efficient method for preparing alkanesulfonyl chlorides involves the use of S-alkyl isothiouronium salts as precursors organic-chemistry.orgorgsyn.orgorganic-chemistry.org. These salts are readily prepared from the reaction of an alkyl halide, such as 3-phenylpropyl bromide, with thiourea organic-chemistry.orgthieme-connect.com. The resulting S-(3-phenylpropyl)isothiouronium salt is then subjected to oxidative chlorosulfonation.

Various oxidizing agents can be employed for this transformation, including bleach (sodium hypochlorite), which offers an environmentally friendly and economical option organic-chemistry.orgorganic-chemistry.org. The reaction is typically carried out in an acidic medium and allows for a straightforward workup, often without the need for chromatographic purification organic-chemistry.orgorganic-chemistry.org. This method is scalable and has been shown to produce high yields of the desired sulfonyl chloride organic-chemistry.org.

Table 2: Oxidative Chlorosulfonation of S-Alkyl Isothiouronium Salts

| Alkyl Halide Precursor | Intermediate | Oxidizing System | Product | Yield |

|---|

A convenient and efficient method for the synthesis of alkyl sulfonyl chlorides utilizes N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as the oxidizing agent thieme-connect.comresearchgate.netresearchgate.net. This method also starts with the formation of S-alkyl isothiouronium salts from alkyl halides. The subsequent oxidative chlorosulfonation with NCBSI proceeds under mild conditions and demonstrates a broad substrate scope, leading to moderate to excellent yields of the sulfonyl chloride thieme-connect.comresearchgate.netresearchgate.net. A key advantage of this system is the potential for recycling the N-chloro-N-(phenylsulfonyl)benzene sulfonamide reagent thieme-connect.com.

Thiols, thioacetates, and disulfides are also valuable precursors for the synthesis of sulfonyl chlorides via oxidative chlorosulfonation orgsyn.orgresearchgate.net. For the synthesis of this compound, 3-phenylpropane-1-thiol or its corresponding disulfide would be the starting material.

A variety of reagents can effect this transformation. For instance, a combination of hydrogen peroxide and thionyl chloride is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides with high purity organic-chemistry.orgnih.gov. Other effective reagents include N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid, which provides a practical and safe alternative to hazardous reagents like chlorine gas organic-chemistry.org. The reaction conditions are generally mild, and the byproducts are often easily removed organic-chemistry.org. Continuous flow protocols using nitric acid, hydrochloric acid, and oxygen have also been developed for the oxidative chlorination of thiols and disulfides, offering an efficient and scalable approach dntb.gov.uaresearchgate.netnih.gov.

Table 3: Oxidative Chlorosulfonation of Various Sulfur Precursors

| Precursor | Reagent System | Key Features | Product |

|---|---|---|---|

| 3-Phenylpropane-1-thiol | H₂O₂ / SOCl₂ | High reactivity, high purity | This compound |

| 3-Phenylpropane-1-thiol | NCS / HCl | Safe, practical, good yields | This compound |

An alternative and fundamental route to sulfonyl chlorides is the chlorination of the corresponding sulfonic acid or its salt orgsyn.org. In the context of this compound, the starting material would be 3-phenylpropane-1-sulfonic acid or one of its salts, such as sodium 3-phenylpropane-1-sulfonate.

Common chlorinating agents for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). These reagents are effective but can be harsh and require careful handling due to their reactivity and the generation of corrosive byproducts rsc.org. The reaction typically involves heating the sulfonic acid or its salt with an excess of the chlorinating agent, followed by purification to isolate the sulfonyl chloride.

Photochemical Decomposition Approaches

While direct synthesis of this compound via photochemical decomposition is not a standard route, photochemical principles are integral to modern sulfonyl chloride synthesis. Photochemical reactions often involve the generation of radical intermediates. For instance, the formation of sulfuryl chloride (SO₂Cl₂) itself can be achieved through the photochemical reaction of sulfur dioxide (SO₂) and chlorine (Cl₂) under irradiation. iastate.edu In more complex organic syntheses, sulfonyl chlorides are frequently used as precursors to sulfonyl radicals under visible light conditions. nih.gov This photoredox activation, however, pertains to the subsequent use of sulfonyl chlorides rather than their synthesis.

A more relevant application of light in synthesis is chromoselective catalysis, where the wavelength of incident light can be tuned to selectively produce different products from a single starting material. Research using potassium poly(heptazine imide) (K-PHI), a carbon nitride photocatalyst, has demonstrated that S-arylthioacetates can be converted into sulfonyl chlorides under blue or white light, while other wavelengths yield different products like aryl chlorides or diaryl disulfides. nih.gov This approach leverages light not for decomposition but as a precise tool to control reaction pathways toward the desired sulfonyl chloride product. nih.gov

Advanced and Catalytic Synthetic Strategies

Recent advancements have focused on developing milder, more efficient, and scalable methods for sulfonyl chloride synthesis, moving away from harsh classical reagents toward catalytic and technologically advanced platforms.

Transition metal catalysis has been pivotal in developing alternatives to traditional chlorosulfonylation. A classic example is the Sandmeyer-type reaction, which converts arenediazonium salts, derived from anilines, into aryl sulfonyl chlorides. mpg.deacs.orgresearchgate.net This reaction typically employs copper salts, such as CuCl or CuCl₂, as catalysts to facilitate the reaction between the diazonium salt and sulfur dioxide. mpg.deacs.org The process involves the reduction of the diazonium salt by a copper(I) catalyst to generate an aryl radical, which then reacts with sulfur dioxide. rsc.org

While effective, these traditional methods can require stoichiometric amounts of metal catalysts and may have limited functional group tolerance. Modern advancements have sought to improve upon these foundations, often integrating transition metal catalysis with other technologies like photochemistry.

Photoinduced catalysis, particularly visible-light photoredox catalysis, has emerged as a powerful strategy for organic synthesis, including the formation of sulfonyl chlorides under mild conditions. mpg.deacs.org This approach utilizes photocatalysts that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to activate substrates. researchgate.net

Both transition-metal-based complexes and metal-free organic dyes or semiconductors are used as photocatalysts. Precious metal complexes based on iridium and ruthenium, such as Ir(ppy)₃ and [Ru(bpy)₃]Cl₂, have shown high efficiency in catalyzing the synthesis of sulfonyl chlorides from arenediazonium salts. mpg.deacs.org However, due to the high cost and low abundance of these metals, significant research has focused on developing cheaper, more sustainable alternatives. acs.org

A notable advancement is the use of heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI). mpg.de This carbon nitride material can effectively catalyze the conversion of arenediazonium salts to sulfonyl chlorides under visible light irradiation at room temperature, achieving good to excellent yields (50-95%). mpg.deacs.org This method offers a sustainable alternative to both the classical Meerwein reaction and photocatalytic systems that rely on precious metals. mpg.de

| Catalyst Type | Example Catalyst | Starting Material | Conditions | Key Advantage |

| Transition Metal | CuCl / CuCl₂ | Arenediazonium Salt | Aqueous medium, SO₂ | Classic, established method |

| Photoredox (Metal) | [Ru(bpy)₃]Cl₂ | Arenediazonium Salt | Visible light, room temp. | High efficiency |

| Photoredox (Metal-Free) | K-PHI | Arenediazonium Salt | Visible light, room temp. | Sustainable, recyclable catalyst |

This table presents a summary of different catalytic strategies for sulfonyl chloride synthesis.

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods for the synthesis of chemical compounds, including sulfonyl chlorides. neuroquantology.com By conducting reactions in a continuously flowing stream through a reactor, this technology allows for precise control over parameters like temperature, pressure, and residence time. neuroquantology.com Key benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and superior scalability. neuroquantology.comchim.it

For industrial-scale production of aryl sulfonyl chlorides, automated continuous systems using multiple continuous stirred-tank reactors (CSTRs) have been developed. mdpi.com Such systems can significantly improve the spacetime yield compared to batch processes. For example, one study demonstrated that a continuous flow process could produce 500 g of a sulfonyl chloride in 12 hours, nearly doubling the spacetime yield of the optimized batch equivalent. mdpi.com The integration of automation and real-time monitoring further enhances process reliability and operator safety. mdpi.com This approach is particularly valuable for highly exothermic or hazardous reactions, such as chlorosulfonylation, making it a key technology for the safe and efficient scalable production of this compound and its analogues. chim.itwiley-vch.de

Traditionally, the sulfonamide group has been considered a stable endpoint in a synthetic sequence. However, recent innovations have transformed primary sulfonamides into versatile functional handles for late-stage derivatization. d-nb.inforesearchgate.net A novel and practical method allows for the direct conversion of primary sulfonamides into the corresponding highly reactive sulfonyl chlorides. researchgate.netnih.gov

This transformation is enabled by the use of a pyrylium (B1242799) salt, Pyry-BF₄, which activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide. d-nb.info In the presence of a chloride source like MgCl₂, the activated sulfonamide is converted into the sulfonyl chloride. d-nb.info The reaction proceeds under remarkably mild conditions, demonstrating high chemoselectivity and tolerance for a wide array of sensitive functional groups. d-nb.inforesearchgate.netnih.gov This methodology is particularly valuable in medicinal chemistry, as it allows for the late-stage modification of complex, drug-like molecules containing a primary sulfonamide moiety, thereby expanding the chemical space for drug discovery. d-nb.inforesearchgate.net The resulting sulfonyl chloride can then be reacted with various nucleophiles to synthesize a diverse range of complex sulfonamides, sulfonates, and other sulfur-based functional groups. researchgate.netresearchgate.netnih.gov

| Reagent System | Substrate | Product | Conditions | Key Feature |

| Pyry-BF₄ / MgCl₂ | Primary Sulfonamide | Sulfonyl Chloride | Mild, room temperature | High functional group tolerance, late-stage applicability |

This table highlights a modern method for converting stable sulfonamides back into reactive sulfonyl chlorides.

Synthesis of Derivatized this compound Analogues

The synthesis of derivatized analogues of this compound, for instance, those with substituents on the phenyl ring, can be achieved by applying the aforementioned synthetic methodologies to appropriately substituted starting materials. The choice of method will depend on the nature and position of the desired functional group.

For example, photocatalytic methods using arenediazonium salts have shown high tolerance for various functional groups, including halides, esters, and nitro and cyano groups. mpg.de This allows for the synthesis of analogues such as 4-chloro-3-phenylpropane-1-sulfonyl chloride or 4-methoxy-3-phenylpropane-1-sulfonyl chloride by starting with the corresponding substituted 3-phenylpropan-1-amine, converting it to the diazonium salt, and then to the sulfonyl chloride.

Similarly, the derivatization of complex molecules often involves using a sulfonyl chloride to react with a nucleophilic site on the target molecule. For instance, pyridine-3-sulfonyl chloride has been used to derivatize bisphenol A and its analogues to enhance their detection by mass spectrometry. nih.gov This highlights the role of sulfonyl chlorides as reagents for creating analogues of other compounds. The synthesis of derivatized this compound itself would follow the reverse logic: starting with a derivatized phenylpropane precursor and applying a suitable chlorosulfonylation or catalytic method to install the sulfonyl chloride group.

Mechanistic Investigations of Reactions Involving 3 Phenylpropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfur atom of sulfonyl chlorides is a fundamental reaction class. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur center. nih.govresearchgate.net The nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. youtube.comyoutube.com The reactivity of the sulfonyl chloride can be influenced by the nature of the substituents on the aromatic ring, with electron-withdrawing groups generally increasing the electrophilicity of the sulfonyl sulfur. nih.gov However, studies on arenesulfonyl chlorides have shown that ortho-alkyl substituents can counterintuitively accelerate the reaction, a phenomenon attributed to a rigid and sterically congested ground state structure that is closer to the transition state geometry. nih.govmdpi.com

The reaction of 3-phenylpropane-1-sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This transformation is a cornerstone in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of pharmaceutical agents. nih.govsigmaaldrich.com The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen atom, typically by a base present in the reaction mixture, to afford the stable sulfonamide.

The general mechanism can be described as follows:

Nucleophilic Attack: The amine nitrogen attacks the sulfonyl sulfur.

Chloride Expulsion: The chloride ion is displaced, forming a sulfonylammonium intermediate.

Deprotonation: A base removes a proton from the nitrogen to yield the final sulfonamide product.

The efficiency of sulfonamide formation can be influenced by the nucleophilicity of the amine and the reaction conditions, such as the choice of solvent and base. scispace.comorganic-chemistry.org

Table 1: Key Steps in Sulfonamide Formation

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of the amine on the sulfonyl sulfur atom. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Expulsion of the chloride leaving group. |

| 4 | Deprotonation to yield the neutral sulfonamide. |

In a similar fashion, this compound reacts with alcohols in the presence of a base to form sulfonate esters. youtube.com This reaction is crucial for converting a poor leaving group (hydroxyl) into a good leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The mechanism is analogous to sulfonamide formation, with the alcohol oxygen acting as the nucleophile. youtube.comyoutube.com A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly used to neutralize the hydrogen chloride generated during the reaction. youtube.com The formation of sulfonate esters from alcohols and sulfonyl chlorides generally proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction. youtube.com

The reaction typically follows an SN2 pathway at the sulfur atom. youtube.com The alcohol attacks the sulfonyl chloride, and after deprotonation by a base, the sulfonate ester is formed. youtube.comyoutube.com

Table 2: Mechanistic Steps for Sulfonate Ester Formation

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of the alcohol's oxygen on the sulfonyl sulfur. |

| 2 | Displacement of the chloride leaving group. |

| 3 | Deprotonation of the resulting oxonium ion by a base. |

Radical Processes Initiated by this compound

Beyond its role in nucleophilic substitutions, this compound can also be a precursor for radical species under specific conditions. cymitquimica.com The generation of sulfonyl radicals from sulfonyl chlorides can be initiated by light or a suitable redox system. rsc.org These radicals can then participate in various synthetic transformations.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of this compound in ATRA reactions are not prevalent in the provided search results, the general mechanism involves the generation of a radical from the sulfonyl chloride, which then adds to an unsaturated compound like an alkene. This is followed by an atom transfer from another molecule to complete the process. Ruthenium complexes are known to catalyze ATRA reactions involving various organic halides.

Aromatic sulfonyl chlorides can serve as precursors for aryl radicals through reductive processes. researchgate.netresearchgate.net These methods often involve single electron transfer (SET) from a reductant to the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and formation of a sulfonyl radical. Subsequent desulfonylation can then generate an aryl radical. Similarly, alkyl radicals can be generated from the corresponding alkyl sulfonyl chlorides. acs.org These radical species are highly reactive intermediates that can be trapped by various radical acceptors to form new chemical bonds. nih.gov

Catalytic Transformations Utilizing this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. sigmaaldrich.com While arylsulfonyl chlorides are known to be effective partners in various palladium-catalyzed processes, they can also undergo palladium-catalyzed desulfonylation. nih.gov However, specific catalytic systems can promote carbon-sulfur bond formation. nih.gov For instance, palladium catalysts have been developed for the chlorosulfonylation of arylboronic acids, leading to the formation of arylsulfonyl chlorides which can then be used to synthesize sulfonamides. nih.gov

In the context of cross-coupling reactions, the reactivity of sulfonyl chlorides can be controlled by the choice of the palladium catalyst and ligands. nih.gov For example, in reactions with organostannanes (Stille coupling), the choice of the palladium catalyst can influence whether the aroyl or the aryl group is transferred from an aroyl chloride. nih.gov While direct examples with this compound are not detailed in the search results, the principles of these catalytic cycles would be applicable. These reactions typically involve oxidative addition of the sulfonyl chloride to a low-valent palladium complex, followed by transmetalation and reductive elimination to afford the cross-coupled product and regenerate the active catalyst. researchgate.net

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners |

|---|---|

| Suzuki-Miyaura | Organoboron compound and an organic halide/triflate. sigmaaldrich.com |

| Stille | Organostannane and an organic halide/triflate. nih.gov |

| Heck | Alkene and an aryl or vinyl halide/triflate. sigmaaldrich.com |

| Sonogashira | Terminal alkyne and an aryl or vinyl halide. sigmaaldrich.com |

| Buchwald-Hartwig | Amine and an aryl halide/triflate. sigmaaldrich.com |

Copper-Catalyzed Reactions

Copper-catalyzed reactions involving sulfonyl chlorides, such as this compound, are versatile transformations in organic synthesis. Mechanistic studies suggest that these reactions often proceed through pathways involving sulfonyl radical intermediates. researchgate.net In photoredox/copper co-catalyzed systems, an excited photocatalyst can reduce the copper(II) precatalyst to a copper(I) species. This copper(I) complex then interacts with the sulfonyl chloride. This interaction can facilitate the formation of a sulfonyl radical (RSO₂•) through a single-electron transfer (SET) process. researchgate.net

Another proposed pathway involves the initial formation of a complex between the copper catalyst and other reactants, such as an alkyne. nih.gov In three-component coupling reactions of sulfonyl azides, terminal alkynes, and various nucleophiles, it is proposed that a triazolyl copper intermediate is formed first. nih.gov While this specific reaction involves sulfonyl azides rather than chlorides, it highlights copper's ability to mediate complex multi-component reactions. The lability of intermediates, such as N-sulfonyl triazolyl copper, can lead to rearrangements that form highly reactive species like ketenimines, which are then trapped by nucleophiles. nih.gov

In some cases, the copper catalyst may not undergo changes in its oxidation state. For instance, a study on copper(I)-catalyzed 1,3-halogen migration showed that the reaction proceeds through a series of formal sigmatropic shifts rather than oxidative addition or reductive elimination steps. nih.gov A cooperative catalytic system using two different copper salts, such as CuCl and Cu(OTf)₂, can also be employed to catalyze multi-component coupling reactions effectively. mdpi.com This dual-catalyst approach can activate different components of the reaction simultaneously, for instance, activating an aldehyde with copper triflate and a cyanide source with copper chloride in a Strecker-type reaction. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers powerful methods for forming new bonds, and this compound can serve as a substrate in these transformations. The general catalytic cycle for palladium cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition with an organic halide or a similar electrophile. mdpi.comyoutube.com

The palladium-catalyzed cross-coupling of sulfonyl chlorides with thiols provides a direct route to thioethers (sulfides). Although the direct coupling of sulfonyl chlorides to form thioethers is less common than using aryl halides, the underlying principles of C–S cross-coupling are applicable. The established mechanism for C–S coupling using aryl halides involves the oxidative addition of the palladium(0) catalyst into the aryl-halide bond to form a palladium(II) intermediate. nih.govorganic-chemistry.org This is followed by the reaction with a thiolate anion (formed by deprotonation of a thiol), in a step that can be considered a form of transmetalation or nucleophilic substitution at the palladium center. The final step is reductive elimination, which forms the C–S bond of the thioether product and regenerates the active palladium(0) catalyst. nih.gov

The choice of ligand is crucial for the success of these reactions. While bidentate phosphine (B1218219) ligands like XantPhos have been traditionally used to prevent catalyst deactivation by the strongly binding thiolate nucleophiles, recent studies have shown that monophosphine ligands can lead to more effective catalysis, even at lower temperatures. nih.govorganic-chemistry.org Thiourea has also been employed as a dihydrosulfide surrogate in domino reactions that produce biarylthioethers. organic-chemistry.org

Table 1: Key Steps in Palladium-Catalyzed C-S Cross-Coupling

| Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-sulfur bond of the sulfonyl chloride (after potential initial transformation) or, more commonly, a carbon-halogen bond of an aryl halide. | 0 → +2 |

| Transmetalation | A thiol or thiolate exchanges its organic group with a ligand on the palladium(II) complex. | No Change |

| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the new C-S bond and regenerating the Pd(0) catalyst. | +2 → 0 |

A significant application of palladium catalysis with sulfonyl chlorides is the synthesis of thioesters through thiocarbonylation. researchgate.net In this process, this compound can act as a sulfur source. The reaction mechanism involves a palladium catalyst, a carbon monoxide (CO) source, and a reductant. researchgate.netdocumentsdelivered.com Often, a solid CO surrogate like tungsten hexacarbonyl (W(CO)₆) or molybdenum hexacarbonyl (Mo(CO)₆) is used, which can also function as the reductant. researchgate.net

A plausible mechanism for the palladium-catalyzed thiocarbonylation of benzyl (B1604629) chlorides with sulfonyl chlorides is as follows researchgate.net:

The Pd(0) catalyst undergoes oxidative addition with a benzyl chloride to form a benzyl-Pd(II) complex.

This complex then undergoes migratory insertion of a CO molecule, yielding a benzylcarbonyl-Pd(II) species.

Simultaneously, the sulfonyl chloride is reduced by the CO surrogate (e.g., W(CO)₆) to generate a thiolate anion.

The thiolate then displaces a ligand on the palladium complex.

The final step is reductive elimination from the palladium(II) intermediate, which forms the desired arylacetyl thioester and regenerates the Pd(0) catalyst.

This method avoids the use of odorous and toxic thiols by utilizing sulfonyl chlorides as an odorless sulfur source. researchgate.netthieme-connect.de

Iron-Catalyzed Transformations

Iron, as an earth-abundant and low-cost metal, is an attractive catalyst for organic synthesis. While specific studies on iron-catalyzed transformations of this compound are not prevalent, related reactions provide insight into potential reactivity. For instance, iron(III) phthalocyanine (B1677752) chloride has been used to catalyze the synthesis of sulfones from sulfonylhydrazones. researchgate.net Crossover experiments in this study indicated that the reaction proceeds through an intramolecular process. researchgate.net This suggests that iron catalysts can facilitate reactions involving the sulfonyl group, potentially through pathways that differ from those of noble metals. The mechanism for iron-catalyzed reactions can involve radical processes or pathways that leverage the various accessible oxidation states of iron.

Organophosphorus-Catalyzed Deoxygenation

A novel approach for the functionalization of sulfonyl chlorides involves organophosphorus-catalyzed deoxygenation. mit.edunih.gov This strategy utilizes the P(III)/P(V)=O redox cycle to achieve the deoxygenation of the sulfonyl chloride, transforming it into a more reactive electrophilic species. mit.edu In this process, a stable phosphine oxide precatalyst is first reduced by a terminal reductant, typically a hydrosilane, to generate the active P(III) catalyst. mit.edunih.gov

The catalytic cycle proceeds as follows mit.edu:

The P(III) phosphine attacks one of the oxygen atoms of the sulfonyl chloride (R-SO₂Cl), forming a P(V)=O bond and an intermediate species.

This process is repeated in a twofold deoxygenation, ultimately generating an electrophilic sulfenyl chloride (R-SCl) equivalent.

This electrophilic sulfur species can then be trapped by various nucleophiles to form new C-S bonds, yielding products like thioethers or thioesters. nih.gov

This method is notable for its operational simplicity and broad functional group tolerance, providing a valuable route to sulfenyl electrophiles that can be difficult to access through other means. mit.edu

Electrophilic Reactivity of this compound

The primary reactivity of this compound is dictated by the highly electrophilic nature of the sulfur atom. The sulfonyl chloride group (-SO₂Cl) contains a sulfur atom in a high oxidation state (+6), bonded to two electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, making it an excellent electrophile.

This inherent electrophilicity is the basis for its most common reactions, such as sulfonamide formation with amines and sulfonate ester formation with alcohols. These are nucleophilic substitution reactions where a nucleophile attacks the electrophilic sulfur center, leading to the displacement of the chloride anion, which is a good leaving group.

Furthermore, its electrophilic character is harnessed in the catalytic reactions described previously. For example, in organophosphorus-catalyzed deoxygenation, the initial step is the attack of the nucleophilic phosphine on the sulfonyl group, which is only possible due to the electrophilicity of the sulfur atom. mit.edunih.gov The compound serves as a precursor to other reactive species, such as sulfonyl radicals in copper-catalyzed reactions or electrophilic sulfenylating agents after deoxygenation. researchgate.netmit.edu

Reactions with Unsaturated Compounds (Alkenes, Alkynes, Aromatic Systems, Imines, Carbonyl Compounds)

This compound, as a representative alkanesulfonyl chloride, is expected to react with various unsaturated systems. The specific pathway—be it annulation, chlorosulfonylation, or sulfonylation—is dictated by the substrate, catalyst, and reaction conditions. magtech.com.cnnih.gov

Annulation reactions involving sulfonyl chlorides are a powerful method for constructing cyclic compounds. magtech.com.cn For instance, in the presence of a base, sulfonyl chlorides can react with imines in a [2+2] cycloaddition, known as the sulfa-Staudinger cycloaddition, to form four-membered β-sultams. researchgate.net While specific examples with this compound are not documented, other alkanesulfonyl chlorides react with linear imines to yield these β-sultam derivatives. researchgate.net The reaction is believed to proceed via the formation of a sulfene (B1252967) intermediate, which then undergoes cycloaddition with the imine.

In some cases, the reaction pathway can be switched based on the choice of base. For example, the reaction of ethyl malonyl chloride with imines can yield either [2+2] or [2+2+2] cycloaddition products depending on the nucleophilicity of the base used.

Another type of annulation involves the reaction of sulfenyl chlorides, which can be derived from sulfonyl chlorides, with unsaturated compounds. These reactions can lead to the formation of various heterocyclic systems. For example, 8-quinolinesulfenyl chloride undergoes annulation reactions with alkenes to form thiazinoquinolinium derivatives. researchgate.net

Chlorosulfonylation is an atom-transfer radical addition (ATRA) reaction where both the sulfonyl group and the chlorine atom from the sulfonyl chloride add across a double or triple bond. magtech.com.cnresearchgate.net This reaction is often catalyzed by transition metals, such as copper or ruthenium, and can also be initiated by light (photoredox catalysis). researchgate.netnih.gov

The general mechanism under photoredox catalysis involves the single-electron transfer from an excited photocatalyst to the sulfonyl chloride. nih.gov This generates a sulfonyl radical and a chloride anion. nih.gov The electrophilic sulfonyl radical then adds to the alkene, forming a carbon-centered radical intermediate. nih.gov This radical is subsequently trapped by the chloride, yielding the chlorosulfonylated product. researchgate.net

A variety of alkenes, including styrenes and both electron-rich and electron-poor olefins, can undergo chlorosulfonylation. researchgate.net While specific data for this compound is unavailable, other alkyl and aryl sulfonyl chlorides have been used extensively in these transformations. researchgate.net

Table 1: Examples of Copper-Catalyzed Chlorosulfonylation of Alkenes

| Alkene (Olefin 1) | Sulfonyl Chloride (2) | Product | Yield (%) |

| Styrene | Methanesulfonyl chloride | 2-chloro-2-phenylethane-1-sulfonyl methane | 75 |

| 4-Methylstyrene | Methanesulfonyl chloride | 2-chloro-2-(p-tolyl)ethane-1-sulfonyl methane | 80 |

| 1-Octene | p-Toluenesulfonyl chloride | 1-chloro-2-(tosyl)octane | 65 |

This table presents generalized data based on typical chlorosulfonylation reactions and does not represent specific experimental results for this compound.

Direct sulfenylation using sulfonyl chlorides is not a direct, single-step reaction. Sulfonyl chlorides are precursors to sulfenyl chlorides, typically through reduction, and it is the sulfenyl chloride that acts as the electrophile in sulfenylation reactions. magtech.com.cnresearchgate.net The electrophilic addition of sulfenyl chlorides to alkenes is a well-established method for forming C-S bonds. researchgate.net

The mechanism generally proceeds through the formation of a three-membered thiiranium (or episulfonium) ion intermediate after the electrophilic attack of the sulfenyl chloride on the alkene. researchgate.net The subsequent nucleophilic attack by the chloride ion opens this ring. The regioselectivity of the reaction depends on the substitution pattern of the alkene. For terminal alkenes, the attack typically occurs at the less substituted carbon, leading to the anti-Markovnikov product. researchgate.net However, with styrenic systems, the attack favors the benzylic position, resulting in the Markovnikov adduct due to the stabilization of the positive charge by the phenyl ring. researchgate.net

Sulfonylation involves the addition of a sulfonyl group to a substrate. magtech.com.cn In the context of unsaturated compounds, this can occur through various mechanisms, including radical and ionic pathways. magtech.com.cn

Radical Sulfonylation: Under photoredox catalysis, sulfonyl chlorides can serve as a source of sulfonyl radicals. nih.gov In a process known as hydrosulfonylation, the sulfonyl radical adds to an alkene, and the resulting carbon-centered radical is then quenched by a hydrogen atom transfer (HAT) agent, such as tris(trimethylsilyl)silane. nih.gov This method has been successfully applied to a wide range of alkenes and alkynes using various sulfonyl chlorides. nih.gov

Ionic Sulfonylation: Sulfonyl chlorides can also react with aromatic systems via an electrophilic aromatic substitution mechanism, similar to a Friedel-Crafts reaction. researchgate.net This typically requires a Lewis acid catalyst. The reaction of sulfonyl chlorides with phenols or anilines leads to the formation of sulfonate esters and sulfonamides, respectively. researchgate.netresearchgate.net The reaction with anilines is believed to proceed through a direct bimolecular nucleophilic displacement mechanism. researchgate.net

Reactions of sulfonyl chlorides with imines can also lead to N-sulfonylation, particularly with cyclic imines. researchgate.net For example, 2-phenyl-1-pyrroline reacts with benzylsulfonyl chloride to yield the N-sulfonylated product. researchgate.net

Rearrangement Mechanisms Potentially Involving this compound

While no specific rearrangement reactions involving this compound are prominently documented, the structural features of the molecule allow for speculation on potential pathways based on general principles of organic chemistry.

Elimination reactions are fundamental processes in organic chemistry, most commonly proceeding via E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanisms, which typically result in 1,2-elimination to form an alkene. masterorganicchemistry.com

E2 Mechanism: This is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously, forming a double bond. The rate is dependent on both the substrate and the base. masterorganicchemistry.com

E1 Mechanism: This is a two-step process involving the initial departure of the leaving group to form a carbocation intermediate. A base then removes a β-proton in the second step to form the alkene. The rate-determining step is the formation of the carbocation, so the rate depends only on the substrate concentration. masterorganicchemistry.com

A 1,3-elimination, also known as γ-elimination, is a less common pathway where the proton and leaving group are separated by three carbon atoms. This reaction leads to the formation of a cyclopropane (B1198618) ring. For a substrate like this compound, a 1,3-elimination would involve the removal of a proton from the benzylic carbon (C3) and the departure of the sulfonyl chloride group from C1.

The feasibility of such a reaction would depend on several factors:

Acidity of the γ-Proton: The protons on the benzylic carbon of the phenylpropane moiety are activated by the adjacent phenyl ring, making them more acidic than typical alkyl protons.

Base Strength: A strong, sterically hindered base would be required to favor proton abstraction over a competing nucleophilic attack at the sulfur atom.

Leaving Group Ability: The sulfonyl chloride group is a good leaving group.

While plausible on paper, 1,3-elimination reactions of this type are not commonly observed for sulfonyl chlorides. The more likely reaction upon treatment with a base would be a 1,2-elimination if a proton is available on the β-carbon, or nucleophilic substitution at the sulfonyl group. In the case of this compound, the β-protons are not particularly acidic, which might make a 1,3-elimination pathway kinetically competitive under specific, carefully controlled conditions, though such a reaction has not been reported in the reviewed literature.

Role in Beckmann Rearrangements (General Sulfonyl Chloride Context)

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of oximes to their corresponding amides. lookchem.comwikipedia.orgmasterorganicchemistry.comlibretexts.org While classically catalyzed by strong acids, the use of sulfonyl chlorides, such as this compound, offers a milder and often more selective method for effecting this rearrangement. wikipedia.orgalfa-chemistry.com The general mechanism in the presence of a sulfonyl chloride involves the activation of the oxime's hydroxyl group, converting it into a more effective leaving group. masterorganicchemistry.comalfa-chemistry.com

The reaction is initiated by the nucleophilic attack of the oxime's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. This step, typically carried out in the presence of a base to neutralize the liberated hydrochloric acid, results in the formation of an oxime sulfonate intermediate. This intermediate is significantly more poised for rearrangement than the initial oxime due to the excellent leaving group ability of the sulfonate anion. alfa-chemistry.comCurrent time information in Bangalore, IN.

Following the formation of the oxime sulfonate, the key rearrangement step occurs. This is a concerted process where the alkyl or aryl group positioned anti-periplanar to the sulfonate leaving group migrates to the nitrogen atom, with the simultaneous expulsion of the sulfonate anion. lookchem.comalfa-chemistry.com This migration leads to the formation of a nitrilium ion intermediate. The stereospecific nature of this migration is a critical feature of the reaction. lookchem.com

While specific studies detailing the use of this compound in the Beckmann rearrangement are not prevalent in the reviewed literature, its reactivity is expected to be analogous to other commonly employed sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). The fundamental chemical properties of the sulfonyl chloride functional group govern its role in activating the oxime.

Below is a table summarizing typical conditions and yields for the Beckmann rearrangement of various ketoximes using different sulfonyl chlorides, illustrating the general utility of this class of reagents in the transformation.

| Ketoxime | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone oxime | p-Toluenesulfonyl chloride | Pyridine | Dioxane | 70 | 2 | 85 | N/A |

| Cyclohexanone oxime | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 25 | 3 | 92 | N/A |

| Benzophenone oxime | Benzenesulfonyl chloride | Pyridine | Benzene | 80 | 1 | 95 | N/A |

| 4-Methylacetophenone oxime | p-Toluenesulfonyl chloride | Pyridine | Toluene | 100 | 1.5 | 88 | N/A |

Advanced Applications and Derivatives of 3 Phenylpropane 1 Sulfonyl Chloride in Chemical Synthesis

Functional Group Interconversions and Derivatization

One of the most powerful applications of 3-phenylpropane-1-sulfonyl chloride in organic synthesis is for functional group interconversion (FGI). It is primarily used to "activate" hydroxyl groups in alcohols for subsequent nucleophilic substitution.

Alcohols are generally poor substrates for nucleophilic substitution because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. By reacting an alcohol with this compound in the presence of a non-nucleophilic base like pyridine (B92270), the hydroxyl group is converted into a 3-phenylpropanesulfonate ester. This sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in S_N2 reactions.

This two-step sequence allows for the clean conversion of alcohols into many other functional groups, such as halides, azides, and nitriles, often with high yields and stereochemical inversion. This strategy is a cornerstone of synthetic organic chemistry.

Table 2: Functional Group Interconversions via 3-Phenylpropanesulfonates

| Starting Functional Group | Reagent(s) | Intermediate | Nucleophile | Final Functional Group |

|---|---|---|---|---|

| Alcohol (R-OH) | 1. This compound, Pyridine | Alkyl 3-phenylpropanesulfonate (R-OSO₂-(CH₂)₃-Ph) | LiCl | Alkyl Chloride (R-Cl) |

| Alcohol (R-OH) | 1. This compound, Pyridine | Alkyl 3-phenylpropanesulfonate (R-OSO₂-(CH₂)₃-Ph) | LiBr | Alkyl Bromide (R-Br) |

| Alcohol (R-OH) | 1. This compound, Pyridine | Alkyl 3-phenylpropanesulfonate (R-OSO₂-(CH₂)₃-Ph) | NaN₃ | Alkyl Azide (B81097) (R-N₃) |

| Alcohol (R-OH) | 1. This compound, Pyridine | Alkyl 3-phenylpropanesulfonate (R-OSO₂-(CH₂)₃-Ph) | NaCN | Alkyl Nitrile (R-CN) |

Conversion to Sulfonyl Fluorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a valuable transformation in medicinal chemistry and chemical biology. Sulfonyl fluorides exhibit a unique reactivity profile, acting as covalent inhibitors for certain enzymes, such as serine proteases, which makes them privileged motifs in drug discovery and as chemical probes. nih.gov The most common method for synthesizing sulfonyl fluorides is through a halogen exchange reaction with the corresponding sulfonyl chloride. nih.gov

This transformation is typically achieved by treating the sulfonyl chloride with a fluoride (B91410) salt. Potassium fluoride (KF) or potassium bifluoride (KHF₂) are frequently employed for this purpose. nih.gov The reaction can be enhanced by using a phase-transfer catalyst, such as 18-crown-6, in a suitable solvent like acetonitrile. nih.gov

More recent methodologies have been developed that allow for the synthesis of sulfonyl fluorides from sulfonamides. These methods proceed through an in situ generated sulfonyl chloride intermediate. One such protocol utilizes a pyrylium (B1242799) salt (Pyry-BF₄) as an activating agent for the sulfonamide, magnesium chloride (MgCl₂) as the chloride source to form the sulfonyl chloride, and potassium fluoride (KF) to subsequently displace the chloride, yielding the final sulfonyl fluoride product. nih.govresearchgate.net This one-pot procedure is valued for its mild conditions and tolerance of various functional groups. nih.gov

Table 1: Reagents for Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

| Reagent System | Notes | Source(s) |

|---|---|---|

| Potassium Fluoride (KF) | Often used with a phase-transfer catalyst (e.g., 18-crown-6). | nih.gov |

| Potassium Bifluoride (KHF₂) | Aqueous conditions are common. | nih.gov |

| Pyry-BF₄ / MgCl₂ / KF | A one-pot method starting from a primary sulfonamide, proceeding via a sulfonyl chloride intermediate. | nih.govresearchgate.net |

| Thionyl Fluoride (SOF₂) | Used for converting sulfonic acid salts to sulfonyl fluorides. | rsc.orgresearchgate.net |

Formation of Sulfones and Sulfinic Acids

The sulfonyl chloride group is a precursor to both sulfones and sulfinic acids, two important classes of organosulfur compounds.

Formation of Sulfones: Sulfones are characterized by a sulfonyl group flanked by two carbon atoms. They are recognized for their chemical stability and are present in numerous pharmaceuticals. This compound can be converted to sulfones through reactions with carbon nucleophiles. For instance, Friedel-Crafts-type reactions with electron-rich aromatic compounds can yield aryl sulfones. More commonly, organometallic reagents such as Grignard reagents or organolithium compounds react with the sulfonyl chloride to form a new carbon-sulfur bond, producing the corresponding sulfone. nih.govorganic-chemistry.org

Formation of Sulfinic Acids: Sulfinic acids (RSO₂H) and their salts (sulfinates) are versatile intermediates in organic synthesis. The most frequent and reliable method for preparing sulfinic acids is the reduction of sulfonyl chlorides. chez-alice.fr This reduction must be carefully controlled to prevent further reduction to thiols. A variety of reducing agents have been successfully employed for this transformation. chez-alice.frorganic-chemistry.org

Table 2: Common Reducing Agents for Converting Sulfonyl Chlorides to Sulfinic Acids

| Reducing Agent | Typical Conditions | Source(s) |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, often with sodium bicarbonate. | chez-alice.fr |

| Zinc Dust | Acidic or neutral conditions. | chez-alice.fr |

| Stannous Chloride (SnCl₂) | Acidic solution. | chez-alice.fr |

The resulting 3-phenylpropane-1-sulfinic acid is generally more stable than lower molecular weight aliphatic sulfinic acids but can still be susceptible to disproportionation and air oxidation to the corresponding sulfonic acid over time. chez-alice.fr

Derivatives as Reagents in Diazo-Transfer Reactions

Diazo-transfer reactions are a primary method for synthesizing diazo compounds, which are highly useful synthetic intermediates. These reactions typically involve a diazo-transfer agent, most commonly a sulfonyl azide, which reacts with a compound containing an active methylene (B1212753) group. orgsyn.org

This compound can be readily converted into its corresponding sulfonyl azide derivative, 3-phenylpropane-1-sulfonyl azide . This is typically achieved by reacting the sulfonyl chloride with sodium azide in a suitable solvent like acetone (B3395972) or aqueous acetone.

Once formed, 3-phenylpropane-1-sulfonyl azide can be used as a reagent in diazo-transfer reactions. orgsyn.org In a process known as the Regitz diazo transfer, the sulfonyl azide reacts with a β-dicarbonyl compound or another active methylene precursor in the presence of a base. orgsyn.org The reaction transfers the diazo group (=N₂) to the active methylene carbon, generating the desired diazo compound and the corresponding sulfonamide as a byproduct. To circumvent the handling of potentially explosive low-molecular-weight sulfonyl azides, polymer-supported sulfonyl azide reagents have been developed. orgsyn.orgsoton.ac.uk

Material Science Applications

The reactivity of this compound makes it a candidate for the functionalization of materials. By reacting with nucleophilic sites on the surface of a polymer or other solid support, it can covalently attach the 3-phenylpropylsulfonyl moiety. This can be used to alter the surface properties of materials, such as hydrophobicity, or to introduce a reactive handle for further chemical modification.

For example, hydroxyl or amine groups on a material's surface can react with this compound to form stable sulfonate esters or sulfonamides, respectively. suprasciences.com This strategy is foundational to the development of functionalized resins and supported reagents used in solid-phase synthesis and catalysis, effectively bridging synthetic chemistry with material science. soton.ac.uk

Development of Supported Reagents and Resins

Solid-phase organic synthesis (SPOS) simplifies purification processes by immobilizing a reactant or reagent onto an insoluble polymer support, allowing excess reagents and byproducts to be washed away. Sulfonyl chloride functionalized resins are a key tool in this field. soton.ac.ukresearchgate.net

Synthesis of Sulfonyl Chloride Functionalized Resins

Sulfonyl chloride functionalized resins are typically prepared from macroporous polystyrene beads, such as Merrifield resin. soton.ac.uksuprasciences.com The synthesis involves introducing a sulfonyl chloride group onto the aromatic rings of the polystyrene backbone. A common approach involves the sulfonation of the polystyrene followed by chlorination with a reagent like thionyl chloride or phosphorus oxychloride. researchgate.net Alternatively, a pre-formed functional group on the resin can be converted. For example, an aminomethylated resin can react with a di-sulfonyl chloride, such as 1,3-benzenedisulfonyl chloride, to create a resin linked to a sulfonyl chloride group via a stable sulfonamide bond. soton.ac.uk

Applications in Solid-Phase Synthesis

These resins have found significant utility as "scavengers" and in "catch-and-release" purification strategies. suprasciences.com

Scavenger Resins: As a highly reactive electrophile, the resin-bound sulfonyl chloride efficiently sequesters (scavenges) excess nucleophilic reagents from a reaction mixture. It is particularly effective at removing primary and secondary amines, but also reacts with other nucleophiles like alcohols and hydrazines. suprasciences.com After the scavenging is complete, the resin is simply filtered off, leaving a purified solution of the desired product.

Catch-and-Release Synthesis: This is a more sophisticated application where the resin is used to immobilize a substrate, allow for its purification, and then release a modified product. suprasciences.com For example, an alcohol (like 3-phenylpropan-1-ol) can be "caught" by the sulfonyl chloride resin, forming a polymer-bound sulfonate ester. soton.ac.uk This immobilized intermediate can be thoroughly washed to remove all impurities. Subsequently, the purified intermediate can be "released" from the resin by reacting it with a suitable nucleophile, such as a secondary amine, which displaces the sulfonate ester to yield a new product (e.g., a tertiary amine) in high purity. suprasciences.com

Analytical Methodologies for Characterization and Mechanistic Elucidation Excluding Basic Compound Identification

Spectroscopic Techniques for Elucidating Reaction Pathways

Spectroscopy serves as a cornerstone for investigating the mechanistic details of reactions. By monitoring changes in molecular structure and functional groups, researchers can piece together the sequence of events that constitute a chemical transformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of products formed in reactions, which is critical for understanding mechanistic pathways. In studies of elimination reactions involving structurally similar compounds like 3-phenylpropyl derivatives, NMR is essential for identifying and quantifying the resulting products, such as phenylcyclopropane and various phenylpropene isomers. cdnsciencepub.comresearchgate.net The precise ratio of these products, determined from NMR data, provides crucial evidence for competing reaction mechanisms, such as 1,2-elimination versus 1,3-elimination. cdnsciencepub.com Deuterium (B1214612) NMR can also be employed in isotopic labeling studies to trace the fate of specific atoms throughout a reaction, confirming or ruling out proposed intermediates. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital technique for the analysis of complex reaction mixtures, allowing for the separation and identification of various components. core.ac.uk While the direct detection of highly reactive radical species is challenging, GC-MS is instrumental in identifying the stable end-products that arise from radical-involved pathways. In the context of sulfonyl chlorides, photosulfochlorination reactions can produce a mixture of unreacted starting material, various chloroalkane isomers, and the desired alkanesulfonyl chlorides. core.ac.uk

Furthermore, mass spectrometry is used to confirm the results of isotopic labeling experiments. For instance, in studies on the elimination reactions of deuterated 3-phenylpropyl compounds, mass spectrometry was used to analyze the deuterium content of the products, which was essential for ruling out a carbene intermediate in the 1,3-elimination pathway. cdnsciencepub.com By analyzing the fragmentation patterns, particularly in multi-stage mass spectrometry (MSⁿ), it is possible to differentiate between various regioisomers in a crude reaction mixture, which can be crucial for understanding the selectivity of a reaction. nih.govresearchgate.net

Infrared (IR) spectroscopy is particularly useful for monitoring the transformation of functional groups, especially when reactants or products are bound to a solid support like a resin. In the study of polystyrol sulfonyl chloride resins, IR spectroscopy has been used to assess the uniformity of functional groups. The characteristic absorption peak of the sulfonyl chloride group can be clearly identified and distinguished from other functional groups. researchgate.net Specifically, the sulfonyl chloride group exhibits a characteristic peak at approximately 1377.4 cm⁻¹. researchgate.net The sulfonyl group in general gives rise to strong characteristic bands, typically for asymmetric and symmetric SO₂ stretching. researchgate.net This allows for a straightforward method to confirm the presence of the sulfonyl chloride moiety on the resin and to monitor its subsequent conversion in a reaction.

Chromatographic Methods for Product Analysis and Purification

Chromatographic techniques are fundamental for both the analysis of product distributions and the purification of desired compounds from reaction mixtures. Gas Chromatography (GC) is frequently employed for the direct and simultaneous analysis of mixtures containing sulfonyl chlorides and related chlorinated byproducts. core.ac.uk Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool for identifying all components, including various positional isomers. core.ac.ukresearchgate.net For quantitative analysis, derivatization of the thermally sensitive sulfonyl chlorides into more stable derivatives, such as N,N-diethylsulfonamides, can be performed prior to GC analysis. core.ac.uk

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for the analysis of non-volatile or thermally unstable compounds. mdpi.com Reversed-phase HPLC is commonly used for the separation and quantification of a wide range of organic molecules, and methods can be optimized for the specific analysis of sulfonyl chloride reaction products. mdpi.com

Kinetic Studies and Mechanistic Probes

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, which is essential for deducing reaction mechanisms. Continuous flow chemistry offers a platform for safely studying the kinetics of highly exothermic reactions, such as the synthesis of sulfonyl chlorides. rsc.org By precisely controlling reaction parameters and enabling rapid sampling, temporal kinetic profiles can be generated, which reveal the reaction's behavior over time, including any unusual sigmoidal patterns that might indicate complex mechanistic steps or autocatalysis. rsc.org Such studies on the reactions of sulfuryl chloride have shown them to be bimolecular and second-order, with the mechanism involving a heterolytic attack on the substrate. royalholloway.ac.uk

Isotope effect studies are a sophisticated probe used to investigate the rate-determining step and transition state structure of a reaction. By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. These kinetic isotope effects (KIEs) provide detailed information about bond-breaking and bond-forming processes in the transition state.

In elimination reactions of compounds structurally analogous to 3-phenylpropane-1-sulfonyl chloride, such as 3-phenylpropyltrimethylammonium (B1216647) iodide, both nitrogen and hydrogen isotope effects have been used to distinguish between E2 and E1cb mechanisms. cdnsciencepub.comresearchgate.net A significant nitrogen isotope effect (k¹⁴/k¹⁵) indicates that the carbon-nitrogen bond is breaking in the rate-determining step, which is consistent with an E2 or a certain type of E1cb mechanism. cdnsciencepub.com A very large primary hydrogen isotope effect points to the cleavage of a carbon-hydrogen bond in the rate-determining step. cdnsciencepub.comresearchgate.net The combined data from these studies on a related system strongly supported an E1cb mechanism where the formation of a carbanion intermediate and its subsequent conversion to products occur at comparable rates. cdnsciencepub.com

| Isotope Effect Measurement | Value | Reaction Studied | Mechanism Indicated |

| Nitrogen Isotope Effect (k¹⁴/k¹⁵) | 1.022 ± 0.001 | 1,3-Elimination of 3-phenylpropyltrimethylammonium iodide | C-N bond rupture in rate-determining step (E2 or E1cb) cdnsciencepub.com |

| Hydrogen Isotope Effect (kH/kD) | > 20 | 1,3-Elimination of 3-phenylpropyltrimethylammonium iodide | C-H bond cleavage is rate-determining (E1cb favored) researchgate.net |

| Overall H Isotope Effect (elimination + exchange) | ~7.4 | Disappearance of deuterated 3-phenylpropyltrimethylammonium salt | Significant C-H bond cleavage in the overall process cdnsciencepub.com |

Application of the Extended Grunwald-Winstein Equation

The Extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry for the quantitative study of solvent effects on reaction rates, providing insight into the mechanism of solvolysis reactions. mdpi.orgbeilstein-journals.org The equation is expressed as:

log(k/k₀) = lNT + mYCl + c

where:

k is the specific rate of solvolysis in a given solvent.

k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water). mdpi.org

l is the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (NT). beilstein-journals.org

m is the sensitivity of the solvolysis rate to changes in solvent ionizing power (YCl, for a chloride leaving group). mdpi.orgbeilstein-journals.org

NT is the solvent nucleophilicity scale.

YCl is the solvent ionizing power scale for a chloride leaving group.

c is the constant (residual) term. niu.edu

The application of this equation to the solvolysis of various sulfonyl chlorides allows for a detailed mechanistic interpretation. researchgate.netnih.gov For alkanesulfonyl and arenesulfonyl chlorides, poor correlations are generally observed when only the solvent ionizing power (YCl) is considered, highlighting the bimolecular nature of these reactions. beilstein-journals.org The inclusion of the solvent nucleophilicity term (NT) is essential for a more accurate correlation. beilstein-journals.orgresearchgate.net

For many sulfonyl chlorides, the mechanism is predominantly SN2-like, but can exhibit some SN1 character, particularly in highly ionizing solvents like water or 97% trifluoroethanol (TFE). beilstein-journals.orgnih.gov The ratio of sensitivities, l/m, serves as a valuable indicator of the reaction mechanism. For instance, a higher l/m ratio suggests a greater dependence on solvent nucleophilicity, consistent with a more associative or SN2-like transition state.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of Selected Sulfonyl Chlorides

| Compound | l | m | l/m Ratio | Reference |

| Methanesulfonyl chloride | --- | --- | 2.39 | mdpi.org |

| Phenyl Chloroformate | --- | --- | 3.64 | nih.gov |

| Dimethyl chlorophosphate | 1.27 | 0.47 | --- | niu.edu |

| Dimethyl chlorothiophosphate | 1.17 | 0.55 | --- | niu.edu |

Methodological Strategies for Reproducibility in Research

Reproducibility is a fundamental pillar of scientific inquiry, ensuring the validity and reliability of experimental results. numberanalytics.comnih.gov In the context of studying the chemical kinetics and reaction mechanisms of compounds like this compound, several methodological strategies are employed to enhance reproducibility. eurokin.orgresearchgate.net

Reagent Standardization

The precise concentration of reagents is a critical factor in kinetic studies. Reagent standardization involves determining the exact concentration of a solution, which is essential for obtaining accurate and reproducible results. chemistai.org This is often achieved through titration against a primary standard, a substance of high purity and known concentration. chemistai.org By using standardized reagents, researchers can minimize variability in experimental outcomes, ensuring that the observed reaction rates are a true reflection of the intended reaction conditions. numberanalytics.comchemistai.org

Blinded Experiments

Blinding is a technique used to reduce or eliminate bias in experimental research. wikipedia.orgsciencenotes.org In a blinded experiment, information that could influence the participants or researchers is withheld until the experiment is complete. wikipedia.orgsciencenotes.org While more common in clinical trials, the principles of blinding can be adapted to chemical research. wikipedia.orgsciencenotes.orgnih.gov For instance, in studies involving multiple analysts or laboratories, samples could be coded to prevent conscious or unconscious bias in data acquisition and interpretation. This is particularly relevant when subjective assessments, such as the visual endpoint of a titration, are involved. There are different levels of blinding, including single-blind, where the analyst is unaware of the sample identity, and double-blind, where both the person preparing the samples and the analyst are unaware. sciencenotes.org

Data Triangulation

Data triangulation is a research strategy that involves using multiple data sources, methods, or investigators to study a single phenomenon. youtube.compressbooks.pubnih.gov The goal is to increase the credibility and validity of the findings by seeking convergence of results from different perspectives. nih.govyoutube.com In the context of mechanistic studies of this compound, data triangulation could involve:

Methodological Triangulation: Combining different analytical techniques (e.g., spectroscopy, chromatography, and kinetic measurements) to study the reaction. youtube.com

Investigator Triangulation: Having multiple researchers independently analyze the same set of data to reduce individual biases. youtube.com

Data Source Triangulation: Comparing kinetic data obtained in different solvent systems or under varying temperature conditions. youtube.comnih.gov

By cross-verifying findings through multiple approaches, researchers can build a more robust and comprehensive understanding of the chemical system under investigation. nih.govyoutube.com

Future Directions and Emerging Research Avenues

Green Chemistry Principles in Sulfonyl Chloride Synthesis

The traditional synthesis of sulfonyl chlorides has often relied on harsh reagents and conditions, prompting a shift towards more environmentally benign methodologies. The application of green chemistry principles is crucial for the sustainable production of compounds like 3-Phenylpropane-1-sulfonyl chloride.

A primary focus of green synthesis is the replacement of hazardous chlorinating agents, such as chlorine gas (Cl₂) and thionyl chloride (SOCl₂), with safer and more manageable alternatives. Research has identified several promising reagents that offer milder reaction conditions and reduced waste generation. researchgate.net Agents like N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), and trichloroisocyanuric acid (TCCA) are effective for the oxidative chlorination of thiols and disulfides to their corresponding sulfonyl chlorides. rsc.org

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Significant progress has been made in developing solvent-free reaction conditions or utilizing water as a benign reaction medium. For instance, the oxyhalogenation of thiols and disulfides can be efficiently carried out in water using reagents like oxone in combination with a chloride source. nih.gov Such aqueous methods not only improve safety but also simplify product isolation.

| Reagent System | Substrate | Conditions | Key Advantage |

| N-Chlorosuccinimide (NCS) | Thiols, S-Alkylisothiourea salts | Mild conditions, various solvents | Avoids hazardous reagents like chlorine gas. acs.org |

| Oxone-KCl | Thiols, Disulfides | Water, Room Temperature | Utilizes water as a green solvent, rapid reaction. nih.gov |

| Ammonium Nitrate/HCl/O₂ | Thiols | Metal-free, Aqueous solution | Environmentally benign, uses oxygen as a terminal oxidant. researchgate.net |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Thiols, Disulfides | Acetonitrile/Water | Efficient dual-function reagent for oxidative chlorination. rsc.org |

Integration with Advanced Technologies

The synergy between chemistry and advanced technologies is opening new paradigms in chemical synthesis and discovery. For this compound, technologies like artificial intelligence and flow chemistry are set to revolutionize its production and the innovation of its derivatives.